molecular formula C16H10ClNO3 B606496 Cavosonstat CAS No. 1371587-51-7

Cavosonstat

Cat. No.: B606496
CAS No.: 1371587-51-7
M. Wt: 299.71 g/mol
InChI Key: BXSZILNGNMDGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cavosonstat can be synthesized through a series of chemical reactions involving the formation of its core structure, 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid . The synthetic route typically involves:

    Formation of the quinoline ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the desired position on the benzene ring.

    Coupling reactions: Formation of the final product through coupling reactions between the quinoline and benzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cavosonstat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Biological Activity

Cavosonstat, also known as N91115, is an investigational small molecule designed to enhance the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is crucial for proper lung function. The compound acts primarily as an inhibitor of S-nitrosoglutathione reductase (GSNOR), thereby increasing the levels of S-nitrosoglutathione (GSNO). This mechanism is particularly relevant in the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to reduced protein function and stability.

This compound's biological activity is centered around its role as a GSNOR inhibitor. By inhibiting this enzyme, this compound helps to maintain higher levels of GSNO, which is essential for various cellular functions, including:

  • Regulation of CFTR Activity : GSNO plays a critical role in modulating CFTR activity at the cell membrane. In CF patients, low levels of GSNO are associated with decreased CFTR stability and function .
  • Nitrosative Stress Response : The inhibition of GSNOR can protect cells from nitrosative stress, a condition that can exacerbate inflammation and tissue damage in diseases like cystic fibrosis .

Pharmacokinetics

This compound exhibits rapid absorption and predictable pharmacokinetics. Key pharmacokinetic findings include:

  • Absorption : The drug is rapidly absorbed with linear pharmacokinetics. Food intake, such as high-fat meals, does not significantly affect its absorption .
  • Tolerability : Clinical trials have shown that this compound is well tolerated with no dose-limiting toxicities reported .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety in patients with cystic fibrosis.

Phase 1 Trials

  • Objective : Assess pharmacokinetics and safety in healthy volunteers and CF patients.
  • Results : Demonstrated safety and tolerability; reductions in sweat chloride levels were noted, indicating potential efficacy .

Phase 2 Trials

  • Objective : Evaluate the efficacy of this compound added to standard therapy (Kalydeco) in adult CF patients with specific mutations.
  • Results : In a study involving 19 adults, this compound did not show significant improvements in primary endpoints such as absolute change in FEV1 or sweat chloride reduction after 8 weeks of treatment .

Summary of Key Data from Phase 2 Trial :

EndpointThis compound (400 mg BID)P-value
Absolute Change in FEV1 (% predicted)0.260.72
Absolute Change in Sweat Chloride (mmol/L)-0.30.85
Change in CFQ-R Respiratory Domain-2.900.35
Change in BMI0.210.11

These results suggest that while this compound was safe and well-tolerated, it did not meet its primary efficacy endpoints, leading to a reconsideration of its development for cystic fibrosis treatment .

Case Studies

Several case studies have highlighted the potential implications of this compound's mechanism on patient outcomes:

  • Improvement in Nutritional Status : In earlier studies involving patients not treated with Orkambi, this compound administration over four weeks showed promising trends in weight gain, suggesting improved nutritional status among participants .
  • Long-term Effects on Lung Function : Although initial trials did not show significant improvements in lung function metrics, ongoing research aims to identify specific patient populations that may benefit more from GSNOR inhibition .

Future Directions

Despite setbacks in clinical efficacy, this compound remains an important compound for further exploration. New research initiatives are focusing on precision medicine approaches to identify subgroups within the CF population that may respond better to GSNOR inhibition . Additionally, ongoing studies aim to assess this compound's potential applications beyond cystic fibrosis, including other conditions characterized by dysregulated NO signaling.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Cavosonstat in modulating CFTR stability, and how can this be experimentally validated?

this compound inhibits S-nitrosoglutathione reductase (GSNOR), stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein. To validate this mechanism:

  • Use in vitro models (e.g., bronchial epithelial cells with CFTR mutations) to measure GSNOR activity via enzymatic assays .
  • Quantify CFTR stability via Western blotting under oxidative stress conditions, comparing treated vs. untreated groups .
  • Validate findings with siRNA-mediated GSNOR knockdown to confirm target specificity .

Q. What preclinical models are most appropriate for studying this compound’s efficacy in cystic fibrosis (CF) research?

  • Primary models : Human bronchial epithelial (HBE) cells from CF patients (e.g., F508del mutation) to assess CFTR correction .
  • Secondary models : In vivo murine CF models (e.g., Cftr-knockout mice) to evaluate lung function improvements via forced oscillation techniques .
  • Ensure model selection aligns with the research question (e.g., mechanistic vs. translational outcomes) .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

  • Use a logarithmic dosing range (e.g., 0.1–100 µM in vitro) to identify the half-maximal inhibitory concentration (IC50) for GSNOR .
  • Monitor off-target effects via high-throughput toxicity screening (e.g., mitochondrial membrane potential assays) .
  • Apply the Hill equation to model dose-response curves and calculate efficacy thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s clinical translatability be resolved through meta-analysis?

Contradictions may arise from variations in patient stratification (e.g., CFTR mutation subtypes) or endpoint selection (e.g., FEV1 vs. sweat chloride levels). To address this:

  • Conduct a systematic review using PRISMA guidelines, filtering studies by cohort homogeneity and assay standardization .
  • Perform subgroup meta-analysis to identify confounding variables (e.g., age, concurrent therapies) and adjust for heterogeneity .
  • Use random-effects models to account for inter-study variability in effect sizes .

Q. What methodological strategies optimize this compound’s synergy with other CFTR modulators (e.g., Ivacaftor)?

  • Design factorial experiments to test combinatorial effects:

  • Vary this compound and Ivacaftor concentrations independently.
  • Measure CFTR function via Ussing chamber assays .
    • Apply response surface methodology (RSM) to model synergistic, additive, or antagonistic interactions .
    • Validate findings in patient-derived organoids to mimic in vivo conditions .

Q. How can researchers address the lack of biomarkers for this compound’s target engagement in early-phase trials?

  • Develop pharmacodynamic biomarkers :

  • Quantify S-nitrosoglutathione (GSNO) levels in plasma via LC-MS/MS as a proxy for GSNOR inhibition .
  • Use nasal potential difference (NPD) measurements to correlate CFTR activity with biomarker changes .
    • Apply Bayesian adaptive trial designs to iteratively refine biomarker validity during dose escalation .

Q. What statistical approaches are recommended for analyzing longitudinal data from this compound trials?

  • Use mixed-effects models to account for repeated measures and missing data .
  • Adjust for intra-patient variability using generalized estimating equations (GEEs) .
  • Validate trends with time-series analysis (e.g., autoregressive integrated moving average models) .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound’s pharmacokinetic (PK) optimization?

Apply the P-E/I-C-O framework :

  • Population : CF patients with residual CFTR function.
  • Exposure : this compound administered at varying doses.
  • Comparison : Placebo or standard care.
  • Outcome : Peak plasma concentration (Cmax) and area under the curve (AUC) .
  • Use "shell tables" to predefine PK parameters and covariates (e.g., age, renal function) .

Q. What criteria define a high-quality in vitro study for this compound?

  • Reproducibility : Report intra- and inter-assay coefficients of variation (CV) for CFTR function assays .
  • Controls : Include positive (e.g., Ivacaftor) and negative (vehicle) controls in all experiments .
  • Data transparency : Share raw data (e.g., Western blot quantifications) in supplemental files with FAIR principles .

Q. Data Analysis & Reporting Standards

Q. How to ensure rigor in qualitative studies exploring patient experiences with this compound?

  • Use thematic analysis with intercoder reliability checks (Cohen’s κ > 0.8) .
  • Triangulate findings via mixed methods (e.g., surveys + focus groups) .
  • Adhere to COREQ guidelines for reporting interview methodologies .

Q. What are the ethical considerations for collecting this compound trial data from pediatric populations?

  • Obtain assent from minors and consent from guardians, using age-appropriate explanatory materials .
  • Anonymize data by replacing identifiers with unique codes, stored separately from survey responses .

Properties

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1371587-51-7
Record name Cavosonstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cavosonstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAVOSONSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid (150 mg, 0.479 mmol) in anhydrous CH2Cl2 (5 mL) was added AlCl3 (320 mg, 2.40 mmol). The reaction mixture was refluxed overnight. The mixture was quenched with saturated NH4Cl (10 mL) and the aqueous layer was extracted with CH2Cl2/MeOH (v/v=10:1, 30 mL×3). The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by prep-HPLC (0.1% TFA as additive) to give 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid (25 mg, yield 18%). 1H NMR (DMSO, 400 MHz): δ 10.20 (brs, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.10-8.00 (m, 2H), 7.95 (d, J=9.2 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 7.38 (dd, J=6.4, 2.8 Hz, 1H), 7.22 (d, J=2.4 Hz, 1H), MS (ESI): m/z 299.9 [M+H]+.
Name
3-chloro-4-(6-methoxyquinolin-2-yl)benzoic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.